2-Ethoxy-5-fluorouracil

Pharmaceutical Quality Control Pharmacopoeial Compliance Reference Standards

2-Ethoxy-5-fluorouracil (2-EtO-5-FU) is a fluorinated pyrimidinone derivative (C₆H₇FN₂O₂, MW 158.13) and a close structural analog of the antineoplastic agent 5-fluorouracil (5-FU). Unlike generic 5-FU analogs employed as lead compounds, 2-EtO-5-FU is formally designated in the European Pharmacopoeia as Fluorouracil EP Impurity F and in the United States Pharmacopeia as Fluorouracil Related Compound F, making it a mandated reference standard for the quality control of 5-FU drug substance and finished product.

Molecular Formula C6H7FN2O2
Molecular Weight 158.13 g/mol
CAS No. 56177-80-1
Cat. No. B193423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-5-fluorouracil
CAS56177-80-1
SynonymsEthoxy-5-fluoro-4(3H)-pyrimidinone;  2-Ethoxy-5-fluoro-1H-pyrimidin-4-one;  5-Fluoro-2-ethoxy-4(1H)pyrimidinone
Molecular FormulaC6H7FN2O2
Molecular Weight158.13 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=O)N1)F
InChIInChI=1S/C6H7FN2O2/c1-2-11-6-8-3-4(7)5(10)9-6/h3H,2H2,1H3,(H,8,9,10)
InChIKeyXREDGJFKPWBNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Tan Powder or Crystals

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-5-fluorouracil (CAS 56177-80-1): Procurement-Grade Overview for the 5-FU Impurity F Reference Standard


2-Ethoxy-5-fluorouracil (2-EtO-5-FU) is a fluorinated pyrimidinone derivative (C₆H₇FN₂O₂, MW 158.13) and a close structural analog of the antineoplastic agent 5-fluorouracil (5-FU) . Unlike generic 5-FU analogs employed as lead compounds, 2-EtO-5-FU is formally designated in the European Pharmacopoeia as Fluorouracil EP Impurity F and in the United States Pharmacopeia as Fluorouracil Related Compound F, making it a mandated reference standard for the quality control of 5-FU drug substance and finished product . It is supplied as a certified reference material (CRM) with defined purity specifications, physicochemical characterization, and full regulatory documentation .

Why 2-Ethoxy-5-fluorouracil Cannot Be Substituted by Other 5-FU Analogs in Regulated Workflows


Substituting 2-Ethoxy-5-fluorouracil with a structurally related 5-FU derivative (e.g., 5-fluorouridine, tegafur, or generic 5-FU) fails in any pharmacopoeia-governed analytical or quality control application because no other analog holds compendial designation as a specified impurity or related compound of 5-FU. The European Pharmacopoeia Monograph 0611 and the USP Fluorouracil Monograph explicitly name 2-ethoxy-5-fluorouracil as Impurity F and Related Compound F, respectively, requiring its use for system suitability testing, impurity identification, and quantitative limit tests . Outside the reference-standard use case, evidence for direct biological substitution remains limited: primary peer-reviewed literature and patents do not establish a consistent, quantitative head-to-head pharmacological advantage of 2-EtO-5-FU over other 5-FU derivatives that would justify substitution for research purposes without explicit assay-specific validation .

Quantitative Differentiation Evidence: 2-Ethoxy-5-fluorouracil vs. In-Class Comparators


Pharmacopoeial Designation as 5-Fluorouracil Impurity F / Related Compound F vs. Non-Compendial 5-FU Analogs

2-Ethoxy-5-fluorouracil is the only 2-O-alkyl-5-fluoropyrimidinone listed as a specified impurity in the European Pharmacopoeia (Fluorouracil EP Impurity F, Monograph 0611) and as a related compound in the United States Pharmacopeia (Fluorouracil Related Compound F). No other 5-FU structural analog (e.g., tegafur, 5-fluorouridine, 5-fluoro-2'-deoxyuridine) holds any compendial designation within the 5-FU impurity profile .

Pharmaceutical Quality Control Pharmacopoeial Compliance Reference Standards

Intestinal Permeability Enhancement vs. 5-Fluorouracil in Caco-2 Monolayers

In Caco-2 cell monolayer transport studies, 2-O-alkoxy-5-fluoropyrimidone (2-O-alkoxy-5FP) derivatives—including ethoxy-5FP—demonstrated markedly greater permeation than 5-FU. The transport mechanism shifted from predominantly paracellular passive diffusion (5-FU) to transcellular transport involving passive diffusion and an unsaturated efflux transporter (ethoxy-5FP). The permeability increase among 2-O-alkoxy-5FP homologs was dependent on alkyl chain length .

Drug Delivery Prodrug Design Intestinal Absorption

Physicochemical Property Differentiation from Parent 5-Fluorouracil

The 2-O-ethoxy substitution produces a substantial shift in key physicochemical properties relative to 5-FU. 2-Ethoxy-5-fluorouracil melts at 180–184 °C versus 282–286 °C (dec.) for 5-FU (Δ ≈ 100 °C), and exhibits a lower pKa (6.45 vs. 8.0) and a marginally lower logP (−0.96 vs. approximately −0.89) . The molecular weight increases from 130.08 to 158.13 g/mol .

Preformulation Chromatographic Method Development Physicochemical Characterization

Established Synthetic Route with Improved Yield for 2-Alkoxy-5-fluoropyrimidones

Sun et al. (1993) reported an improved synthetic method for 2-alkoxy-5-fluoro-3H-4-pyrimidones from 2-chloro-5-fluoro-3H-4-pyrimidone and sodium alkoxide under normal pressure at reflux temperature, achieving higher yields than previously reported procedures . Prior synthetic approaches to this compound class were described in patent KR-810000292-B1 (1981), indicating an established, albeit older, patent landscape .

Synthetic Chemistry Process Development Heterocyclic Chemistry

Certified Purity and Documentation Package for GMP Compliance

2-Ethoxy-5-fluorouracil is supplied as a European Pharmacopoeia Chemical Reference Substance (CRS) and USP Reference Standard (RS), each accompanied by a batch-specific certificate of analysis, safety data sheet, batch validity statement, and informational leaflet . Research-grade 5-FU analogs typically provide only a vendor certificate of analysis without pharmacopoeial traceability, leaving the end-user responsible for full in-house qualification .

GMP Quality Control Reference Standard Certification Regulatory Documentation

Bioassay Activity Profile in PubChem: Contextual Potency Data

PubChem BioAssay records for 2-ethoxy-5-fluorouracil report a potency value of 0.1995 µM and an AC50 of approximately 0.631 µM across 371 aggregated bioassay data points . While the specific assay contexts and comparators are not uniformly annotated in the PubChem summary, these values provide a baseline activity benchmark. Without a co-tested comparator (e.g., 5-FU) in the same assay, no direct potency comparison can be drawn from this dataset.

Biological Activity High-Throughput Screening Thymidylate Synthase Inhibition

Optimal Use Scenarios for 2-Ethoxy-5-fluorouracil in Research and Industrial Settings


Pharmaceutical Quality Control: System Suitability and Impurity Limit Testing of 5-FU Drug Substance

This is the primary, non-substitutable application of 2-ethoxy-5-fluorouracil. Per EP Monograph 0611 and the USP Fluorouracil Monograph, the compound is used to prepare standard solutions for system suitability testing, identification of Impurity F by HPLC retention time matching, and quantitative determination of the Impurity F content in commercial 5-FU batches . GMP quality control laboratories must procure the EP CRS or USP RS grade to satisfy regulatory audit requirements.

Analytical Method Development and Validation of 5-FU Impurity Profiling

2-Ethoxy-5-fluorouracil serves as a characterized marker compound during the development and validation of HPLC, UPLC, or capillary electrophoresis methods for the separation and quantification of the 5-FU impurity profile. Its distinct retention behavior—driven by a lower logP and pKa relative to 5-FU—enables optimization of chromatographic selectivity . The certified purity of the pharmacopoeial standard ensures method validation parameters (specificity, linearity, accuracy) are met with traceable documentation.

Prodrug Design and Intestinal Permeability Research

The Imoto et al. (2009) Caco-2 permeability study demonstrated that 2-O-alkoxy-5FP derivatives, including ethoxy-5FP, exhibit markedly enhanced transcellular permeability compared to the paracellular-dominated transport of 5-FU . Researchers investigating prodrug strategies to improve the oral bioavailability of fluoropyrimidines can use 2-ethoxy-5-fluorouracil as a structurally defined model compound to probe the relationship between O-alkyl chain length and membrane transport mechanism.

Synthetic Chemistry Research on Fluoropyrimidine Derivatives

The improved synthesis method reported by Sun et al. (1993) provides a reliable entry point for preparing 2-alkoxy-5-fluoropyrimidones from 2-chloro-5-fluoro-3H-4-pyrimidone, enabling further derivatization at the N1, N3, or C6 positions . The compound has also been incorporated as a building block in kinase inhibitor design, as evidenced by BindingDB entries where the 2-ethoxy-5-fluoropyrimidin-4-yl moiety is a substructure in PKCβII inhibitors with Ki values in the low nanomolar range .

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